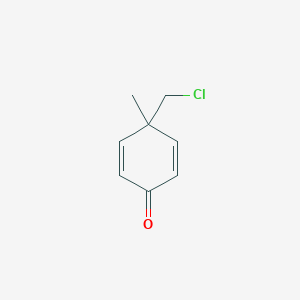

4-Chloromethyl-4-methyl-cyclohexa-2,5-dienone

Description

4-Chloromethyl-4-methyl-cyclohexa-2,5-dienone is a substituted cyclohexadienone featuring a chloromethyl and methyl group at the 4-position of the conjugated dienone ring. This compound is primarily synthesized via ipso-chlorination of 4-methylphenol derivatives using molecular chlorine or chlorinating agents like N-chloroamines, as demonstrated in studies by Fischer and Henderson . The presence of both electron-withdrawing (chloromethyl) and electron-donating (methyl) groups creates unique reactivity patterns, making it valuable in organic synthesis and pharmaceutical applications.

Properties

CAS No. |

7572-72-7 |

|---|---|

Molecular Formula |

C8H9ClO |

Molecular Weight |

156.61 g/mol |

IUPAC Name |

4-(chloromethyl)-4-methylcyclohexa-2,5-dien-1-one |

InChI |

InChI=1S/C8H9ClO/c1-8(6-9)4-2-7(10)3-5-8/h2-5H,6H2,1H3 |

InChI Key |

HQPHVMSADIFHJJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1(C=CC(=O)C=C1)CCl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloromethyl-4-methyl-cyclohexa-2,5-dienone typically involves the chlorination of 4-methyl-2,5-cyclohexadienone. The reaction is carried out under controlled conditions to ensure the selective introduction of the chloromethyl group. Common reagents used in this synthesis include chlorine gas or chlorinating agents such as thionyl chloride. The reaction is usually performed in an inert solvent like dichloromethane at low temperatures to prevent over-chlorination and to maintain the integrity of the cyclohexadienone ring .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial to achieving high purity and consistent quality of the final product .

Chemical Reactions Analysis

Substitution Reactions

The chloromethyl group (-CHCl) serves as a reactive site for nucleophilic substitution.

Nucleophilic Substitution

-

Reagents and Conditions :

-

Products :

Electrophilic Reactivity of the Dienone System

The cyclohexa-2,5-dienone ring participates in electrophilic addition and cyclization reactions.

Prins Cyclization

-

In the presence of aldehydes and Lewis acids (e.g., BF), the compound undergoes Prins cyclization to form fused tetrahydropyran or tetrahydrofuran derivatives .

Radical-Mediated Cyclization

-

Free-radical initiators (e.g., AIBN) promote cyclization, yielding bicyclic structures with quaternary stereocenters .

Comparative Reactivity with Analogues

The chloromethyl group’s reactivity contrasts with bulkier substituents in related compounds:

Mechanistic Insights

-

Electrophilic Behavior : The chloromethyl group acts as an electrophile, reacting with nucleophiles (e.g., -OMe, -NH) via S2 pathways .

-

Conjugation Effects : The dienone’s conjugated system stabilizes transition states during cyclization, favoring six-membered ring formation .

-

Acid Sensitivity : Protonation of the carbonyl oxygen enhances susceptibility to rearrangement, though competing esterification dominates over dienone-phenol rearrangements .

Scientific Research Applications

4-Chloromethyl-4-methyl-cyclohexa-2,5-dienone has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic transformations.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a precursor for the development of pharmaceutical compounds with therapeutic potential.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Chloromethyl-4-methyl-cyclohexa-2,5-dienone involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules such as proteins and nucleic acids. This interaction can lead to the modification of biological functions and pathways, contributing to its observed biological activities .

Comparison with Similar Compounds

Substituent Effects on Reactivity and Stability

The chloromethyl group at the 4-position differentiates this compound from other cyclohexadienones. Key analogues include:

Key Observations :

- Electrophilicity : The chloromethyl group enhances electrophilicity at the 4-position, facilitating nucleophilic attacks (e.g., Michael additions), as seen in 4-dichloromethyl analogues .

- Stability : Methoxy or acyl substituents (e.g., benzoyl) improve stability compared to chloromethyl derivatives, which are prone to hydrolysis or rearrangement .

Q & A

Basic Research Questions

Q. What synthetic methodologies are reported for 4-Chloromethyl-4-methyl-cyclohexa-2,5-dienone, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : A documented synthesis involves adding 4-(dichloromethyl)-4-methylcyclohexa-2,5-dienone to sodium methoxide in methanol, followed by nitro-methane addition. After solvent evaporation, recrystallization from toluene yields the product. Key optimizations include controlling stoichiometry (e.g., 1:1 molar ratio of reactants), maintaining reaction temperatures below 50°C to avoid side reactions, and using anhydrous solvents to minimize hydrolysis .

Q. Which analytical techniques are critical for structural confirmation and purity assessment of this compound?

- Methodological Answer :

- Gas Chromatography (GC) : Essential for purity verification (>97% as per reagent-grade standards) .

- NMR Spectroscopy : ¹H/¹³C NMR identifies characteristic signals for chloromethyl (-CH2Cl, δ ~4.2 ppm) and methyl groups (-CH3, δ ~1.2 ppm).

- IR Spectroscopy : Confirms carbonyl (C=O, ~1700 cm⁻¹) and C-Cl (~750 cm⁻¹) stretches.

Cross-validation with melting point analysis and chromatographic retention times enhances reliability .

Q. What are the recommended storage conditions to maintain the stability of this compound?

- Methodological Answer : Store in airtight, light-resistant containers at 2–8°C to prevent thermal degradation. Avoid moisture due to hydrolytic sensitivity (e.g., use desiccants). The compound’s low flash point (48°C) necessitates storage away from ignition sources .

Advanced Research Questions

Q. How can mechanistic studies explain the formation of byproducts like 3-methyl-4-trichloromethylchlorobenzene during synthesis?

- Methodological Answer : Competing pathways, such as acid-catalyzed Wagner-Meerwein rearrangements or radical-mediated halogen migration, may lead to byproducts. Isotopic labeling (e.g., ¹³C-tagged starting materials) and intermediate trapping (e.g., using radical scavengers like TEMPO) can clarify mechanisms. Computational modeling (DFT) of transition states further validates proposed pathways .

Q. What strategies resolve contradictions in reported physicochemical properties (e.g., boiling point, density)?

- Methodological Answer : Reproduce experiments under standardized conditions:

- Use high-purity solvents (e.g., HPLC-grade methanol).

- Calibrate instruments (e.g., digital densitometers for density measurements).

- Compare results with peer-reviewed datasets, prioritizing studies with detailed experimental protocols. Discrepancies in boiling points (~169–171°C vs. literature) may arise from impurities; fractional distillation with GC monitoring ensures accuracy .

Q. How does impurity profiling using reference standards enhance the quality of synthesized this compound?

- Methodological Answer : Employ HPLC with pharmacopeial impurity standards (e.g., EP-grade reference materials) to quantify byproducts like 4-chloro-2-methylbenzoic acid. Validate methods via spike-recovery experiments (e.g., 90–110% recovery thresholds) and adhere to ICH guidelines for impurity identification (e.g., thresholds of 0.1% for unknown impurities) .

Q. What experimental approaches elucidate thermal decomposition pathways of this compound?

- Methodological Answer :

- Thermogravimetric Analysis (TGA) : Monitor mass loss under controlled heating (e.g., 10°C/min in N2 atmosphere).

- GC-MS Coupling : Identify volatile decomposition products (e.g., chlorinated aromatics or CO2).

Compare results with synthetic byproducts (e.g., 4-chloro-2-methylbenzoic acid) to map degradation pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.